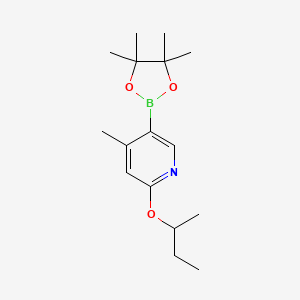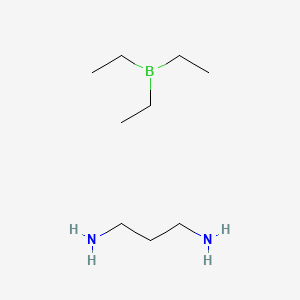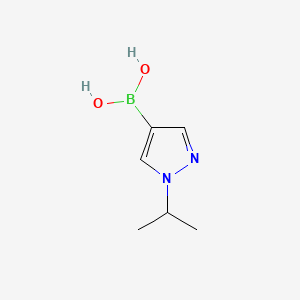
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid: is an organic compound with the molecular formula C6H11BN2O2. It is a boronic acid derivative that features a pyrazole ring substituted with an isopropyl group at the 1-position and a boronic acid group at the 4-position.
Mechanism of Action
Target of Action
It is known that boronic acid derivatives can interact with various molecular targets, including serine proteases, transcription factors, receptors, and other significant molecules . In particular, this compound has been used to synthesize Imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and Pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .
Mode of Action
Boronic acid derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This process is known as transmetalation .
Biochemical Pathways
The compound’s use in suzuki–miyaura coupling reactions suggests it plays a role in carbon-carbon bond formation . Additionally, its use in synthesizing inhibitors for phosphodiesterase 10A and histone lysine demethylase families indicates it may affect pathways involving these enzymes .
Result of Action
It is known that boronic acid derivatives can have various pharmacological effects . For instance, some boronic acid derivatives have demonstrated antiproliferative effects on a triple-negative breast cancer model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-isopropyl-1H-pyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water, under mild temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are typically used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various aryl or vinyl-substituted pyrazoles.
Scientific Research Applications
Chemistry: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions .
Biology and Medicine: It can be used to synthesize biologically active molecules, such as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of polymers and other complex molecules .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of an isopropyl group.
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: A derivative with a pinacol ester group, used in similar applications.
Uniqueness: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
(1-propan-2-ylpyrazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVZNLMUFJYZDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681761 |
Source


|
| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-90-4 |
Source


|
| Record name | B-[1-(1-Methylethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)
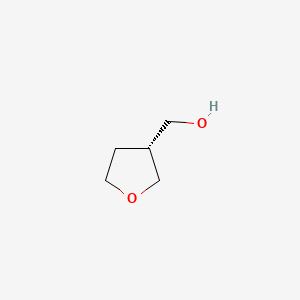
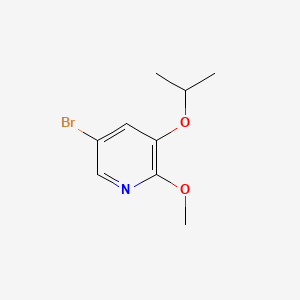
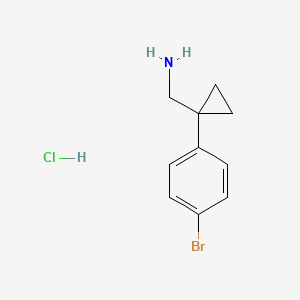
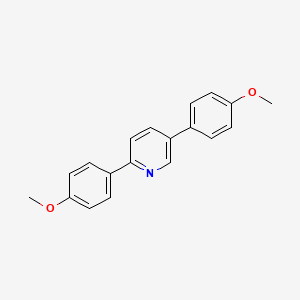

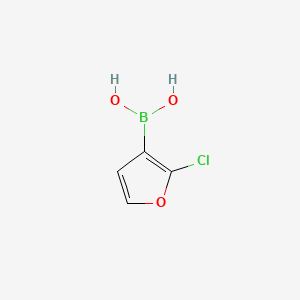
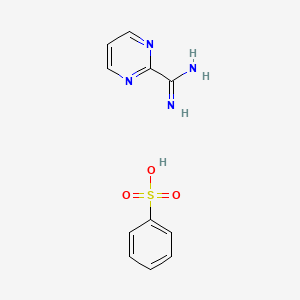
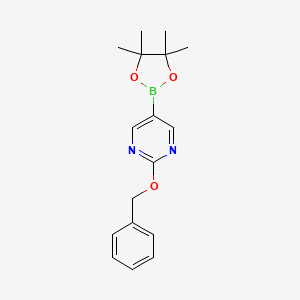
![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)
![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)
